molecular formula C10H20N2O2 B1500905 tert-butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate CAS No. 348165-63-9

tert-butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate

Cat. No. B1500905
CAS RN: 348165-63-9
M. Wt: 200.28 g/mol
InChI Key: RDMVVTNPIKHJHP-HTQZYQBOSA-N
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Description

“tert-butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate” is a chemical compound . It is a chiral compound with two stereoisomers. It belongs to the category of piperidines and is widely used in various fields of research and industry due to its diverse range of biological properties and applications.


Synthesis Analysis

The synthesis of similar compounds involves a multi-step process involving the condensation of ketone and amine functional groups. The steps include protection of the ketone functional group with tert-butyl-dimethylsilyl (TBDMS), reduction of the ketone functional group to yield the corresponding alcohol derivative, conversion of the alcohol derivative to an iodide derivative through the use of iodine and tetra-n-butylammonium bromide (TBAB), and preparation of the corresponding piperidine derivative through reaction with the secondary amine.


Molecular Structure Analysis

The molecular structure of “tert-butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate” can be represented by the InChI code: 1S/C10H20N2O3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m1/s1 .


Chemical Reactions Analysis

The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .

Scientific Research Applications

Synthesis and Application in Asymmetric Synthesis

tert-butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate is used as a chiral auxiliary and building block in the synthesis of peptides and amino acids. For instance, it has been applied in the synthesis of enantiomerically pure 2-methyl-3-phenylpropanoic acid, demonstrating high enantiomeric ratios. This compound also facilitates the production of dimethyl trans-cyclopentane-1,2-dicarboxylate with notable enantiomeric purity. It is further employed in dipeptide synthesis, exhibiting excellent diastereoselectivities and selectivities in various transformations (Studer, Hintermann, & Seebach, 1995).

Role in Multicomponent Reactions

The compound is crucial in multicomponent reactions. It participates in the Palladium-catalyzed three-component reaction of propargyl carbonates, isocyanides, and alcohols or water. This reaction leads to the formation of polysubstituted aminopyrroles or 1,4-dihydro-6H-furo[3,4-b]pyrrol-6-imines, depending on the nucleophile used. tert-butylamine, closely related to tert-butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate, plays a pivotal role in trapping the nitrilium intermediate formed during the reaction (Qiu, Wang, & Zhu, 2017).

NMR Tagging and Protein Research

Related tert-butyl compounds like O-tert-Butyltyrosine (Tby) are employed in protein research. They provide an outstanding NMR tag for high-molecular-weight systems and enable the measurement of submicromolar ligand binding affinities without isotope labeling. The tert-butyl group, due to its rapid bond rotations and chemical equivalence, produces a narrow and easily detectable singlet resonance in the NMR spectrum, beneficial in studying protein structures and interactions (Chen et al., 2015).

In Dynamic Kinetic Resolution

This compound serves as an effective chiral auxiliary in dynamic kinetic resolution, a process crucial for stereoselective carbon−carbon bond formation. It facilitates the production of enantiomerically enriched compounds, demonstrating its effectiveness as a chiral auxiliary in various chemical transformations (Kubo, Kubota, & Nunami, 1997).

properties

IUPAC Name

tert-butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-7-5-8(11)6-12(7)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMVVTNPIKHJHP-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](CN1C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70666490
Record name tert-Butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70666490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate

CAS RN

348165-63-9
Record name 1,1-Dimethylethyl (2R,4R)-4-amino-2-methyl-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70666490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate
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Synthesis routes and methods

Procedure details

The 4-azido-2-methyl-pyrrolidine-1-carboxylic acid t-butyl ester (93.41 mg, 0.41 mmol) was taken up in ethyl acetate in a Paar vessel. The solution was flushed with argon and Pd/C (100.00 mg) was added to the vessel. The argon atmosphere was replaced by hydrogen at 50 psi. The vessel was shaken for 12 h. The hydrogen atmosphere was replaced by argon and the solution was filtered through a celite pad. The pad was washed twice with ethyl acetate. The solvent was removed under reduced pressure. The product was used without further purification. Yield 79.65 mg.C10H20N2O2 MS m/e=200.2 (M+).
Name
4-azido-2-methyl-pyrrolidine-1-carboxylic acid t-butyl ester
Quantity
93.41 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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